Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate
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Overview
Description
Benzyl (7-oxabicyclo[221]heptan-2-yl)carbamate is a compound that features a unique bicyclic structure This compound is part of the 7-oxabicyclo[221]heptane family, which is known for its interesting chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophiles like sodium azide or alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the bicyclic structure allows for specific binding interactions with protein targets, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar bicyclic structure but lacking the benzyl and carbamate groups.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Norcantharidin: A derivative of cantharidin with similar properties.
Uniqueness
Benzyl (7-oxabicyclo[22The combination of these functional groups with the bicyclic structure provides a versatile platform for chemical modifications and biological studies .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-(7-oxabicyclo[2.2.1]heptan-2-yl)carbamate |
InChI |
InChI=1S/C14H17NO3/c16-14(17-9-10-4-2-1-3-5-10)15-12-8-11-6-7-13(12)18-11/h1-5,11-13H,6-9H2,(H,15,16) |
InChI Key |
HLLGSSPVXRJBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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